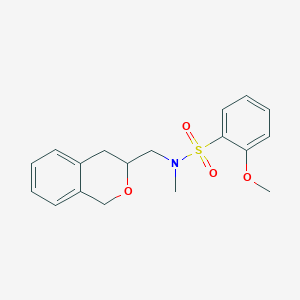

N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMUDOZSXKEIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Methoxy Positioning : The target compound’s 2-methoxy group contrasts with the 3-methoxy in , which may alter electronic distribution and steric interactions.

- N-Substituent Diversity : The isochroman group in the target compound provides a rigid bicyclic structure, distinct from benzyl () or benzoxazole () substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide, and what challenges arise in purification?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of the isochroman-3-ylmethylamine intermediate with 2-methoxy-N-methylbenzenesulfonyl chloride. Key challenges include controlling regioselectivity during sulfonamide bond formation and removing unreacted reagents. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Impurities like residual solvents or side products (e.g., N-methylated byproducts) must be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : and NMR are critical for confirming the sulfonamide linkage and substituent positions. For example:

- The benzenesulfonamide aromatic protons appear as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz) due to coupling with the methoxy group.

- The isochroman methylene protons (CH-N) show splitting patterns (δ 3.2–3.5 ppm) influenced by restricted rotation around the sulfonamide bond.

- Ambiguities in overlapping signals (e.g., isochroman vs. methoxy protons) can be resolved using 2D techniques like HSQC or NOESY to confirm spatial proximity .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Use fluorogenic substrates (e.g., fluorophore-conjugated peptides) to test NLRP3 inflammasome inhibition, with IC determination via dose-response curves.

- Cellular uptake : Radiolabel the compound with or use LC-MS to quantify intracellular concentrations in macrophage models.

- Cytotoxicity : MTT assay in HEK293 or THP-1 cells to rule out nonspecific effects at therapeutic concentrations .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., NLRP3 inhibition vs. off-target effects) be systematically addressed?

- Methodological Answer :

- Target engagement assays : Use biotinylated probes or cellular thermal shift assays (CETSA) to confirm direct binding to NLRP3.

- Knockout validation : Compare activity in NLRP3 vs. wild-type cell lines to isolate target-specific effects.

- Off-target profiling : Screen against a panel of 100+ kinases or GPCRs using competitive binding assays (e.g., DiscoverX Eurofins panel). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-type-specific expression of cofactors .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Methodological Answer :

- DFT calculations : Model the sulfonamide’s electron density (B3LYP/6-31G* level) to predict metabolic stability at the methoxy or methyl groups.

- MD simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion.

- ADMET prediction : Use tools like SwissADME to balance logP (target 2–3) and polar surface area (<140 Ų) while minimizing P-glycoprotein efflux. Experimental validation via Caco-2 permeability assays is critical .

Q. How do structural modifications (e.g., replacing the isochroman group) impact binding affinity and selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with cyclopentyl or tetrahydroquinoline substituents. Test binding via surface plasmon resonance (SPR) with immobilized NLRP3.

- Crystallography : Co-crystallize derivatives with the NLRP3 NACHT domain to identify critical interactions (e.g., hydrogen bonds with Tyr5.38 or hydrophobic contacts with Phe5.42).

- Free-energy perturbation : Calculate ΔΔG for substitutions using FEP+ in Schrödinger to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why might reported IC values for NLRP3 inhibition vary across studies?

- Methodological Answer : Discrepancies often stem from:

- Assay conditions : Differences in ATP concentration (e.g., 1 mM vs. 10 µM) or incubation time (acute vs. chronic inflammation models).

- Cell lines : Primary macrophages (e.g., bone marrow-derived) vs. immortalized lines (THP-1) may express varying levels of ASC or caspase-1.

- Compound solubility : DMSO concentration >0.1% can artifactually inhibit NLRP3. Use dynamic light scattering (DLS) to confirm solubility in assay buffers .

Q. How to resolve inconsistencies in metabolic stability data between liver microsomes and in vivo studies?

- Methodological Answer :

- Species differences : Human vs. rodent CYP450 isoforms (e.g., CYP3A4 vs. CYP3A11) metabolize the compound at different rates. Use chimeric mice with humanized liver for bridging studies.

- Enterohepatic recirculation : Detect glucuronide metabolites via LC-MS/MS in bile-duct cannulated models.

- Protein binding : Adjust microsomal assays with 100% serum to mimic in vivo binding .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| LogP (octanol/water) | 2.8 ± 0.3 (HPLC) | |

| Aqueous solubility (pH 7.4) | 12 µM (shake-flask) | |

| Plasma protein binding | 89% (rat, equilibrium dialysis) | |

| NLRP3 IC (THP-1) | 0.32 µM (ATPase assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.